

Procymidone history and development as a fungicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procymidone

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An In-depth Technical Guide to the History and Development of **Procymidone**

Introduction

Procymidone is a systemic dicarboximide fungicide with both protective and curative properties, first reported in 1976 and developed by Sumitomo Chemical Co.[1][2][3]. It belongs to the dichlorophenyl dicarboximide class of fungicides and has been a significant tool in agriculture for managing a specific spectrum of fungal diseases.[1][4] Registered for use in countries like Australia since 1968, it has been utilized in horticulture, turf, and various crops primarily to control diseases caused by Botrytis, Sclerotinia, and Monilinia species.[2][4][5] This document provides a comprehensive technical overview of its history, chemical properties, mechanism of action, fungicidal spectrum, and the experimental protocols central to its evaluation.

Physicochemical Properties

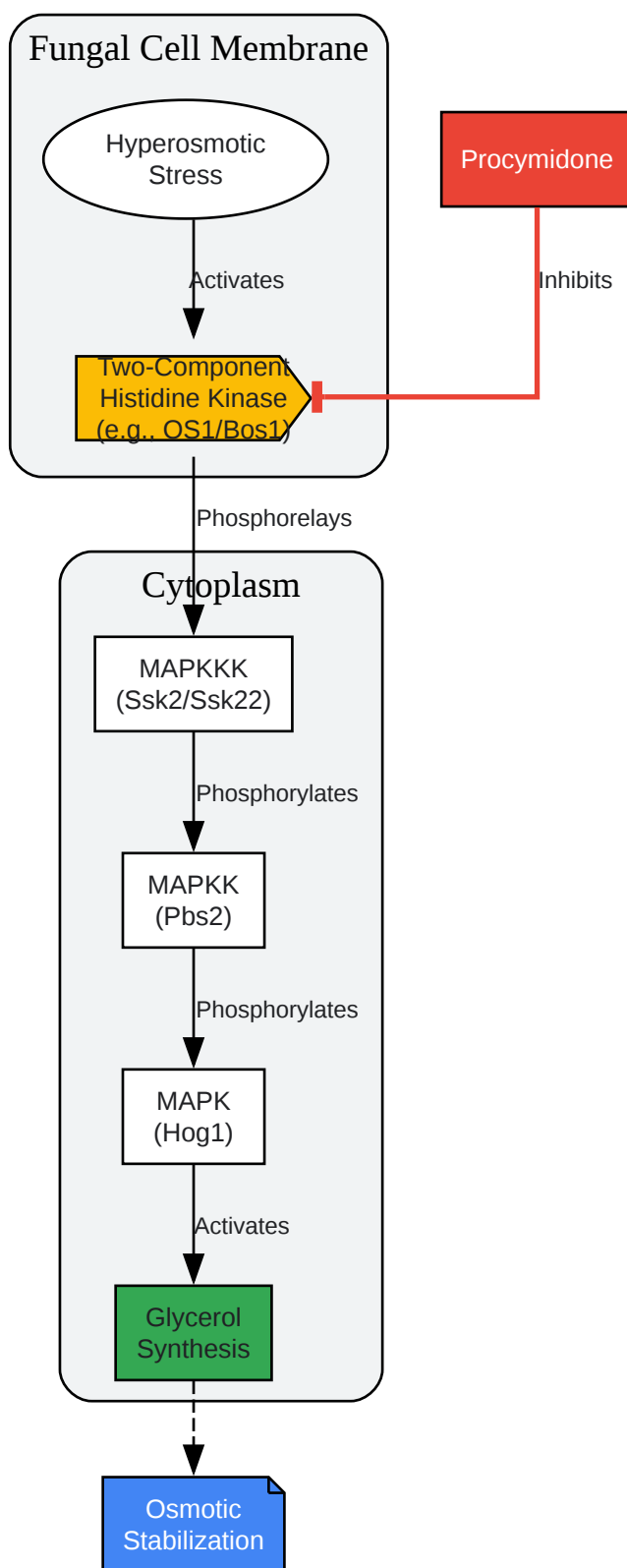
Procymidone is a colorless crystalline solid.[4] Its technical grade active constituent has a minimum purity of 985 g/kg.[4] The compound is practically insoluble in water but highly soluble in various organic solvents.[4] Key physicochemical properties are summarized in Table 1.

Property	Value	Reference
Chemical Name	N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide	[6]
CAS Number	32809-16-8	[6][7]
Molecular Formula	C ₁₃ H ₁₁ Cl ₂ NO ₂	[6]
Molecular Weight	284.14 g/mol	[6]
Appearance	Colourless crystalline powdered solid	[4]
Melting Point	163 - 164.5°C	[4]
Water Solubility	2.4 mg/L (at 20°C)	[4]
Octanol-Water Partition Coefficient (Log Pow)	3.3 (pH 6.0)	[4]
Vapor Pressure	2.3 x 10 ⁻⁵ Pa	[4]

Mechanism of Action

Procymidone functions as a systemic fungicide that is absorbed by foliage and translocated to other parts of the plant, such as leaves and flowers.[4] It provides both protective and curative effects by inhibiting the germination of fungal spores and the growth of fungal mycelium.[4][6][8]

The primary mode of action involves the disruption of the osmotic signal transduction pathway in fungi.[1][9] Specifically, **procymidone** inhibits a two-component histidine kinase, a key enzyme in the High-Osmolarity Glycerol (HOG) signaling pathway.[4][9] This inhibition disrupts the downstream MAP kinase cascade, which is crucial for the fungus to adapt to osmotic stress.[4][10] The failure of this pathway leads to an inability to regulate intracellular glycerol concentrations, ultimately causing cell swelling and bursting, which prevents hyphal growth and spore germination.[6][11]



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Caption: Procymidone's inhibition of the HOG signaling pathway.

Fungicidal Spectrum and Applications

Procymidone is a broad-spectrum fungicide effective against a range of diseases, particularly those caused by ascomycete fungi.[8][12] It is widely applied to fruits, vegetables, and ornamental plants.[8] The formulation is often a wettable powder (WP) or suspension concentrate.[6][13]

Target Pathogen	Common Disease Name	Example Crops	Reference
Botrytis cinerea	Grey Mould	Grapes, Strawberries, Stone Fruit, Ornamentals	[2][4][8]
Sclerotinia sclerotiorum	Sclerotinia Rot, White Mould	Beans, Lettuce, Canola, Pulses	[2][6][8]
Monilinia spp.	Brown Rot, Blossom Blight	Stone Fruits (Cherries, Peaches)	[1][2][5]
Stemphylium eturmiunum	Garlic Leaf Blight	Garlic	[11]
Alternaria alternata	Brown Spot Disease	Kiwifruit	[9]

Application rates typically range from 500-1000 grams per hectare, depending on the crop and disease severity.[8] It is recommended to be used preventively or at the first sign of disease.[8]

Resistance Management

Procymidone is classified under the Fungicide Resistance Action Committee (FRAC) Group 2.[1][9] Resistance to dicarboximide fungicides has been reported in several plant pathogens, including *Botrytis cinerea* and *Alternaria alternata*. [9][10] The primary molecular mechanism for this resistance involves point mutations in the OS1 gene, which encodes the target two-component histidine kinase.[9] These mutations can decrease the binding affinity of **procymidone** to the enzyme.[9][14] Furthermore, studies have shown that exposure to **procymidone** can induce the overexpression of ATP-binding cassette (ABC) transporters in

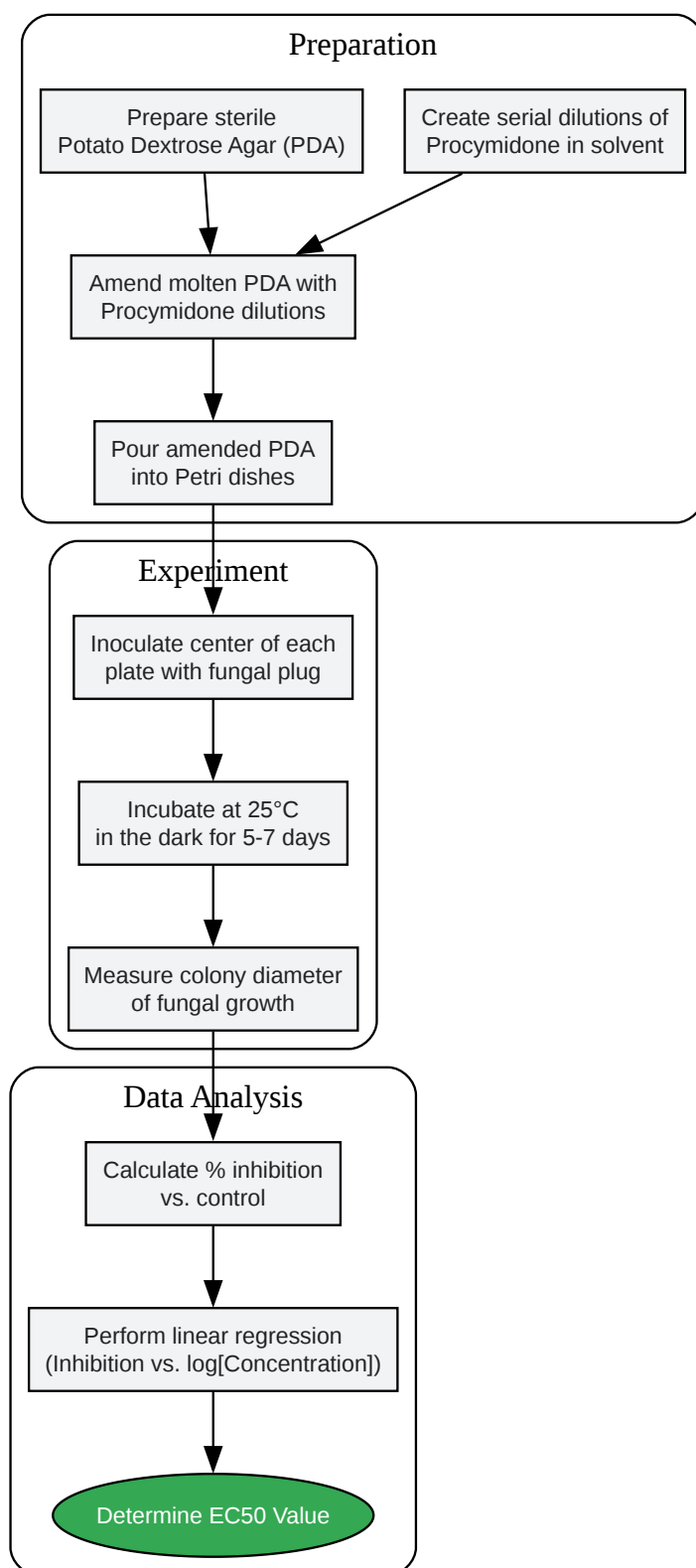
fungi, contributing to multidrug resistance (MDR) where the fungus becomes resistant to multiple fungicides with different modes of action.[10][14]

Experimental Protocols

Protocol for In Vitro Efficacy Testing (Mycelial Growth Inhibition)

This protocol is used to determine the 50% effective concentration (EC₅₀) of **procymidone** required to inhibit the mycelial growth of a target fungus.

- Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.[9]
- Fungicide Stock Solution: Prepare a stock solution of **procymidone** in a suitable solvent (e.g., acetone or DMSO).
- Plate Preparation: While the PDA is still molten, amend it with the **procymidone** stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[11] A control plate with no fungicide is also prepared.[9]
- Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each prepared PDA plate.[9][11]
- Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a period of 5 to 7 days, or until the mycelium on the control plate has reached a significant diameter.[9][11]
- Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.[9]
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by performing a linear regression of the inhibition percentage against the log-transformed fungicide concentrations.[9]



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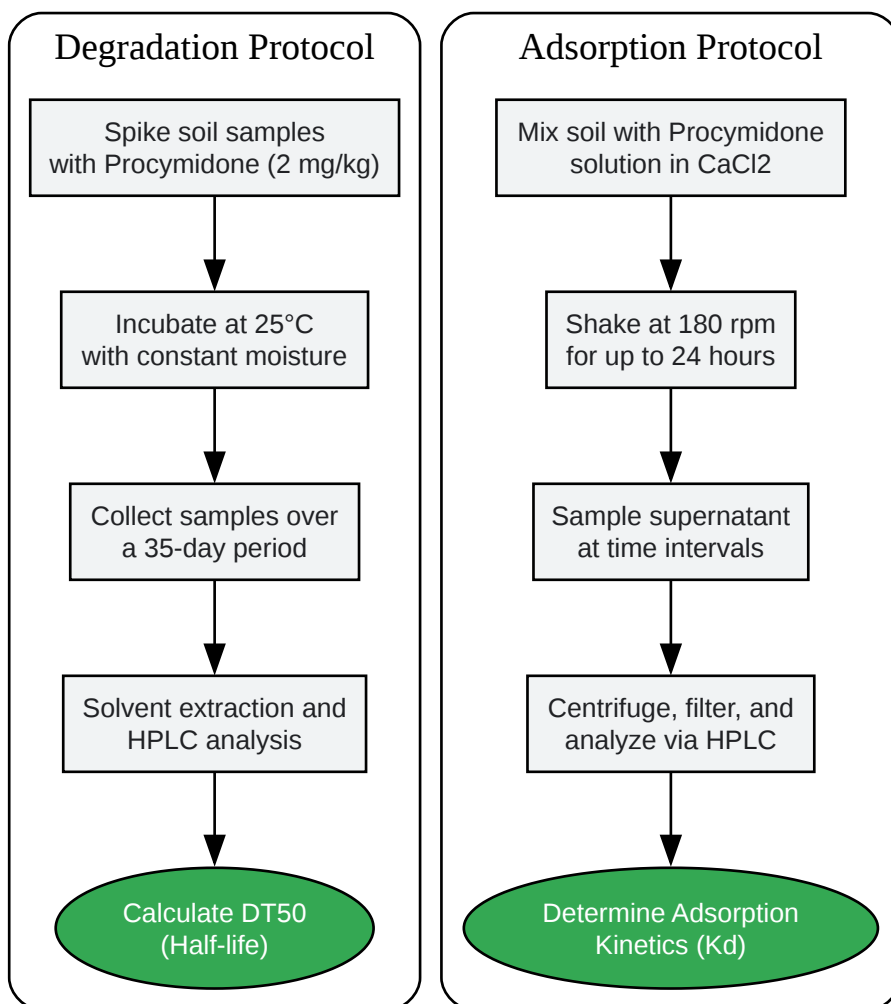
Caption: Experimental workflow for determining fungicide EC₅₀ values.

Protocol for Soil Degradation and Adsorption Studies

This protocol outlines the methodology to assess the persistence (degradation) and binding affinity (adsorption) of **procymidone** in soil.[\[15\]](#)

- Soil Collection and Preparation: Collect soil from relevant agricultural regions. Air-dry, sieve, and characterize the soil for properties like pH, organic carbon content, and texture.
- Degradation Study:
 - Spiking: Weigh a set amount of soil (e.g., 5 g dry weight) into centrifuge tubes. Add a **procymidone** solution to achieve a final concentration (e.g., 2 mg/kg).[\[15\]](#)
 - Incubation: Adjust soil moisture to a specific level (e.g., 24%) and incubate the samples in the dark at a constant temperature (e.g., 25°C).[\[15\]](#)
 - Sampling: Collect replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 35 days).[\[15\]](#) Store samples at -20°C until analysis.
 - Extraction: Extract **procymidone** from the soil samples using an appropriate organic solvent (e.g., acetonitrile) and clean up the extract if necessary.
 - Analysis: Quantify the concentration of **procymidone** in the extracts using High-Performance Liquid Chromatography (HPLC).
 - Kinetics: Plot the concentration of **procymidone** over time to determine the degradation kinetics and calculate the half-life (DT_{50}).
- Adsorption Study (Batch Equilibrium Method):
 - Adsorption Kinetics: Weigh 5 g of soil into a flask and add 25 mL of a 0.01 mol/L $CaCl_2$ solution containing **procymidone** at a known concentration (e.g., 2.0 mg/L).[\[15\]](#)
 - Shaking: Shake the flasks at a constant speed (e.g., 180 rpm) and temperature (e.g., 25°C).[\[15\]](#)
 - Sampling: At various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the solution.[\[15\]](#)

- Analysis: Centrifuge the aliquot, filter the supernatant, and analyze for **procymidone** concentration using HPLC. The amount adsorbed is calculated by the difference between the initial and final concentrations in the solution.



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Caption: Workflow for soil degradation and adsorption experiments.

Toxicology and Environmental Fate

Toxicology Summary

Procymidone has been identified as an endocrine disruptor, acting as an androgen receptor antagonist.[4][7] In toxicological studies, particularly in rats, it has been shown to cause reproductive and developmental effects, such as hypospadias and reduced anogenital distance

in male offspring.[7][16] However, these effects show significant species differences. Metabolism and excretion studies have demonstrated that the toxic metabolites are handled differently in rats compared to rabbits, monkeys, and humans, leading to the conclusion that the developmental toxicity potential in humans is very low.[17][18]

Study Type	Endpoint	NOAEL (No Observed Adverse Effect Level)	Species	Reference
Developmental Toxicity	Reduced anogenital distance in males	3.5 mg/kg/day	Rat	[16]
Developmental Toxicity	General developmental effects	12.5 mg/kg/day	Rat	[16]
Chronic Toxicity	Testicular effects, hypospadias	~3.5 mg/kg/day	Rat	[16]

Environmental Fate

- Hydrolysis: **Procymidone** is stable in acidic aqueous solutions but hydrolyzes rapidly at neutral (pH 7.0) and basic (pH 9.0) conditions.[4][19]
- Soil Persistence: The degradation half-life in soil varies depending on conditions, ranging from 14 to 60 days.[15] Degradation is enhanced by higher soil moisture, organic matter content, microbial activity, and the presence of light.[15]
- Mobility: Due to its low water solubility and tendency to adsorb to soil particles, **procymidone** has poor mobility in soil and is considered to pose a low risk of contaminating groundwater.[15]
- Bioaccumulation: The octanol-water partition coefficient (Log Pow = 3.3) suggests a moderate potential for bioaccumulation, though the measured bioaccumulation factor is low. [4]

Conclusion

Procymidone has a long history as an effective dicarboximide fungicide for controlling critical plant diseases in a variety of crops. Its specific mechanism of action, targeting the HOG signaling pathway, makes it a valuable tool, but also one for which resistance can develop through mutations in the target enzyme. Understanding its physicochemical properties, fungicidal activity, and environmental behavior through standardized experimental protocols is essential for its responsible and sustainable use in agriculture. While toxicological assessments have highlighted its potential as an endocrine disruptor in rodent models, species-specific metabolic differences indicate a low risk for human developmental toxicity.

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- To cite this document: BenchChem. [Procymidone history and development as a fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679156#procymidone-history-and-development-as-a-fungicide>]

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